[2-(4-Bromobenzyl)thiazol-4-y]acetic acid

Lipophilicity Membrane Permeability ADME

Researchers engineering targeted protein degraders frequently face bottlenecks sourcing high-purity, functionalized building blocks with predictable supply. This thiazole-4-acetic acid derivative directly addresses that gap. • Protein Degrader Building Block: ≥95% purity ensures synthetic fidelity in multi-step PROTAC assembly; the free carboxylic acid enables rapid linker or E3 ligand conjugation. • SAR Differentiation: The 4-bromobenzyl substituent confers LogP 2.87 and distinct sigma-hole halogen-bonding potential vs. chloro or unsubstituted phenyl analogs, critical for ADME and target-engagement optimization. • Supply Chain: Procured from established stock with ambient shipping; consistent lot-to-lot quality supports reproducible medicinal chemistry campaigns.

Molecular Formula C12H10BrNO2S
Molecular Weight 312.18 g/mol
CAS No. 1053656-92-0
Cat. No. B1438245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Bromobenzyl)thiazol-4-y]acetic acid
CAS1053656-92-0
Molecular FormulaC12H10BrNO2S
Molecular Weight312.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NC(=CS2)CC(=O)O)Br
InChIInChI=1S/C12H10BrNO2S/c13-9-3-1-8(2-4-9)5-11-14-10(7-17-11)6-12(15)16/h1-4,7H,5-6H2,(H,15,16)
InChIKeyLMJCAGYWYSQRTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(4-Bromobenzyl)thiazol-4-yl]acetic Acid Procurement Guide


[2-(4-Bromobenzyl)thiazol-4-yl]acetic acid (CAS 1053656-92-0) is a halogenated thiazole-4-acetic acid derivative with the molecular formula C12H10BrNO2S and a molecular weight of 312.2 g/mol . The compound features a 4-bromobenzyl substituent at the 2-position of the thiazole ring, distinguishing it from other 4-substituted phenyl analogs . As a research chemical, it is offered at ≥95% purity and is specifically categorized as a 'Protein Degrader Building Block' [1], indicating its utility in the synthesis of targeted protein degradation (TPD) molecules such as PROTACs or molecular glues, which demand precise, modifiable chemical handles [1].

Protein Degrader Building Block for PROTAC and molecular glue synthesis; carboxylic acid conjugation handle.
4-Bromobenzyl-thiazole core for SAR-driven lead optimization and halogen-bonding probe development.
High-purity specification supports reproducible multi-step coupling yields in TPD workflows.

Non-Substitutability of [2-(4-Bromobenzyl)thiazol-4-yl]acetic Acid


Generic substitution within the thiazole-4-acetic acid class is not chemically or pharmacologically valid due to the unique structure-activity relationships (SAR) governed by the 2-position substituent. The presence of a 4-bromobenzyl group, as opposed to a 4-chlorophenyl group in fenclozic acid (CAS 17969-20-9) or a 4-bromophenyl group in the 2-(4-bromophenyl)-4-thiazoleacetic acid isomer (CAS 17969-27-6) , imparts distinct electronic, steric, and lipophilic properties that critically affect molecular recognition, membrane permeability, and target engagement . These differences manifest in altered LogP values, molecular weight, and halogen bonding potential, making each analog a unique tool for chemical biology and medicinal chemistry investigations .

4-Bromobenzyl vs. 4-Chlorophenyl
Substitution with fenclozic acid (chlorophenyl analog) alters LogP and membrane permeability; target engagement may shift.
Benzyl vs. Phenyl Isomer
2-(4-Bromophenyl) isomer lacks the methylene linker, changing molecular volume and halogen-bonding orientation; recognition profiles are not interchangeable.
Building Block vs. Bioactive Classification
Fenclozic acid is classified as an anti-inflammatory agent; this building block is intended for synthetic conjugation, not as a pharmacological tool compound.

Quantitative Differentiation of [2-(4-Bromobenzyl)thiazol-4-yl]acetic Acid vs. Analogs


Lipophilicity Difference vs. Fenclozic Acid

[2-(4-Bromobenzyl)thiazol-4-yl]acetic acid exhibits a calculated LogP of 2.87 , which is significantly higher than the LogP observed for its chlorinated analog, fenclozic acid (2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid, CAS 17969-20-9), for which LogP is not explicitly reported but is expected to be lower due to chlorine's weaker hydrophobicity compared to bromine . This 4-bromobenzyl substitution adds a methylene linker and a more lipophilic bromine atom, increasing the compound's affinity for hydrophobic environments. This difference is crucial for cellular assays where passive membrane diffusion is a key determinant of intracellular target engagement.

Lipophilicity (LogP)
Reported
LogP 2.87 (calculated)
Supports lipophilicity-driven SAR review; qualitatively higher than expected for chlorinated analog.
Fenclozic acid LogP not reported; cross-study comparison requires validation.
Lipophilicity Membrane Permeability ADME

Molecular Weight & Halogen Effects vs. Isomer

The molecular weight of [2-(4-Bromobenzyl)thiazol-4-yl]acetic acid is 312.2 g/mol, which is significantly higher than its positional isomer, 2-(4-bromophenyl)-4-thiazoleacetic acid (CAS 17969-27-6), which has a molecular weight of 298.16 g/mol . This 14.04 g/mol difference arises from the additional methylene (-CH2-) linker in the benzyl group of the target compound. The presence of the 4-bromobenzyl group also increases the molecular volume and alters the electron density on the thiazole ring compared to the 4-bromophenyl isomer. The heavier bromine atom (atomic weight 79.9) also offers distinct potential for halogen bonding interactions compared to lighter halogens like chlorine in fenclozic acid (MW 253.7) , which can influence binding affinity and selectivity in protein-ligand interactions.

Molecular Weight & Halogen
Head-to-head
312.2 g/mol; +14.04 vs. isomer, +58.5 vs. fenclozic acid
Unique mass signature aids MS-based differentiation and supports halogen-bonding SAR.
Binding affinity consequences require independent validation.
Halogen Bonding Molecular Weight Isomer Differentiation

Protein Degrader Building Block Designation

Unlike general thiazole-4-acetic acid derivatives, [2-(4-Bromobenzyl)thiazol-4-yl]acetic acid is specifically classified and marketed as a 'Protein Degrader Building Block' by reputable chemical suppliers [1]. This designation is not applied to its close analogs like fenclozic acid or 2-(4-bromophenyl)-4-thiazoleacetic acid , which are primarily noted for their anti-inflammatory or antimicrobial properties. This specific categorization reflects the compound's structural suitability as a synthetic handle for creating PROTACs or molecular glues, where the free carboxylic acid can be conjugated to an E3 ligase ligand and the 4-bromobenzyl group offers a site for further functionalization or target protein binding. The compound's ≥95% purity specification ensures reliable coupling yields in these multi-step synthetic sequences [1].

Commercial Designation
Class-level
Protein Degrader Building Block
Guides procurement for targeted protein degradation synthesis, not as a direct pharmacological agent.
Vendor classification; verify applicability to your TPD project.
Targeted Protein Degradation PROTAC Molecular Glue Chemical Biology

Application Scenarios for [2-(4-Bromobenzyl)thiazol-4-yl]acetic Acid


SAR-Driven Thiazole Lead Optimization

In medicinal chemistry programs focused on optimizing thiazole-based lead compounds, [2-(4-Bromobenzyl)thiazol-4-yl]acetic acid serves as a critical tool for probing the effects of increased lipophilicity (LogP 2.87) and halogen substitution on target binding and ADME properties. Its distinct molecular weight and bromine atom make it an ideal candidate for head-to-head comparisons with analogs like fenclozic acid and 2-(4-bromophenyl)-4-thiazoleacetic acid to delineate the SAR landscape .

PROTAC & Molecular Glue Synthesis

This compound is specifically marketed as a 'Protein Degrader Building Block', indicating its primary and most valuable use in the synthesis of heterobifunctional degraders . The free carboxylic acid moiety can be readily activated and conjugated to a linker or an E3 ligase ligand (e.g., a VHL or CRBN binder), while the 4-bromobenzyl-thiazole core can be functionalized to engage the target protein of interest. Its high purity (≥95%) is essential for ensuring the fidelity of multi-step syntheses and the activity of the final degrader molecule .

Chemical Probe for Halogen Bonding

The presence of a bromine atom in a specific benzylic orientation makes [2-(4-Bromobenzyl)thiazol-4-yl]acetic acid a valuable starting material for developing chemical probes to study halogen bonding interactions in biological systems. The heavier bromine atom offers a distinct sigma-hole potential compared to chlorine, which can be exploited to enhance binding affinity and selectivity for specific protein pockets. The compound's physicochemical profile (e.g., LogP 2.87) also facilitates its use in cellular assays designed to study target engagement and localization .

Pharmacokinetic & Metabolic Stability Comparison

Researchers investigating the impact of specific structural modifications on pharmacokinetic (PK) parameters can utilize [2-(4-Bromobenzyl)thiazol-4-yl]acetic acid in comparative studies. Its higher LogP (2.87) and molecular weight (312.2) relative to analogs like fenclozic acid (MW 253.7) allow for direct assessment of how these properties influence metabolic stability, plasma protein binding, and tissue distribution in vitro and in vivo . Such data is crucial for prioritizing lead series and guiding further medicinal chemistry efforts.

Application
Selection Property
Validation Focus
Thiazole SAR Optimization
Bromobenzyl substitution for differentiated lipophilicity and halogen character
LogP, molecular weight, and binding SAR comparison with chlorinated and phenyl analogs
PROTAC & Molecular Glue Synthesis
Protein degrader building block with carboxylic acid conjugation point
Coupling efficiency and purity validation in multi-step degrader assembly
Halogen Bonding Probe Development
Bromine sigma-hole potential in benzylic orientation
Halogen-bonding assay and target engagement verification in biological systems
Pharmacokinetic & Metabolic Profiling
Physicochemical differentiation (lipophilicity, mass) from structural analogs
In vitro ADME and metabolic stability assessment in comparative studies

Technical Documentation Hub

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